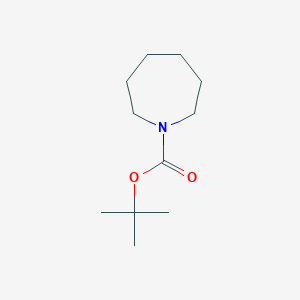

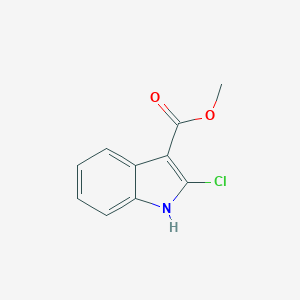

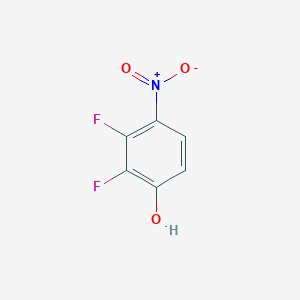

Methyl 2-chloro-1H-indole-3-carboxylate

Descripción general

Descripción

“Methyl 2-chloro-1H-indole-3-carboxylate” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole moiety is well-known as a superlative framework in many natural products and synthetic pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives, including “Methyl 2-chloro-1H-indole-3-carboxylate”, often involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-1H-indole-3-carboxylate” is confirmed by 1H and 13C spectroscopic means as well as by high-resolution mass spectrometry . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .Aplicaciones Científicas De Investigación

Chemical Transformations and Reactions

Methyl 2-chloro-1H-indole-3-carboxylate and its derivatives are involved in various chemical transformations. For instance, they can be converted into tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide, with subsequent reactions leading to different bromo and chloro compounds (Irikawa et al., 1989). Additionally, these compounds can undergo carboxylation, ethoxycarbonylation, and carbamoylation with the aid of Me2AlCl to yield various indole-3-carboxylic acids and derivatives (Nemoto et al., 2016).

Synthesis and Structural Investigations

The synthesis of methyl indole-3-carboxylate derivatives is a significant area of research. Efficient procedures have been developed for synthesizing these derivatives using cross-dehydrogenative coupling (Akbari & Faryabi, 2023) and microwave-assisted synthesis via palladium-catalyzed heterocyclization (Bellavita et al., 2022). These methods have been noted for their high yields and regioselectivity.

Anticancer Potential

Some methyl indole-3-carboxylate derivatives have shown potential as anticancer agents. For example, certain derivatives have inhibited the growth of melanoma, renal, and breast cancer cell lines, highlighting their significance in cancer research (Niemyjska et al., 2012).

Thermodynamic Properties

The thermodynamic properties of alkyl 1H-indole carboxylate derivatives, including methyl 1H-indole-3-carboxylate, have been studied, revealing insights into their enthalpies of formation and sublimation (Carvalho et al., 2016).

Fluorescence and Photophysical Studies

Methyl 3-arylindole-2-carboxylates have been investigated for their fluorescence properties, suggesting their potential use as fluorescent probes. These studies have revealed how different substituents and solvents affect their fluorescence quantum yields (Queiroz et al., 2007).

Antimalarial Research

Indole-3-carboxylate derivatives, such as 11-chloro-5-methyl-5H-indolo(2,3-b)quinolines, have been synthesized from indole-3-carboxylate and studied for their potential as antimalarial agents (Wang et al., 2014).

Antibacterial Activities

Research into indole-3-carboxylic acid derivatives has also explored their antibacterial activities. For example, some derivatives have shown inhibitory activities against bacteria like Staphylococcus aureus and Bacillus subtilis (Carrasco et al., 2020).

Propiedades

IUPAC Name |

methyl 2-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODYXZOJWGXFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598951 | |

| Record name | Methyl 2-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-1H-indole-3-carboxylate | |

CAS RN |

152812-42-5 | |

| Record name | Methyl 2-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)